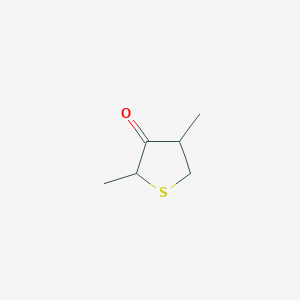
2,4-Diméthylthiolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-2,4-dimethyl-3(2H)-thiophenone is an organic compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, specifically a thiolane derivative. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Applications De Recherche Scientifique
Dihydro-2,4-dimethyl-3(2H)-thiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound is studied for its role in odor perception and is used in olfactory research to understand how different compounds contribute to the sense of smell.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.
Industry: In the flavor and fragrance industry, Dihydro-2,4-dimethyl-3(2H)-thiophenone is used to create or enhance specific flavors and scents in food products and perfumes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydro-2,4-dimethyl-3(2H)-thiophenone can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with 2-mercaptopropionic acid in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions and yields the desired thiolane derivative .
Industrial Production Methods: In industrial settings, the production of Dihydro-2,4-dimethyl-3(2H)-thiophenone often involves a one-pot synthesis using methacrylic acid and 2-mercaptopropionic acid as raw materials. The reaction is catalyzed by a combination of Lewis acids and co-catalysts, such as carboxylates or sulfonates, to achieve high yields and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydro-2,4-dimethyl-3(2H)-thiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding substituted products.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Dihydro-2,4-dimethyl-3(2H)-thiophenone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocycle with similar structural features but different chemical properties.
2,4-Dimethylthiophen-3-one: A thiophene derivative with a similar molecular framework but distinct reactivity and applications.
Uniqueness: Dihydro-2,4-dimethyl-3(2H)-thiophenone is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to participate in a wide range of synthetic transformations makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
2,4-dimethylthiolan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIEGBJQNRINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336210 |
Source


|
| Record name | 2,4-dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106014-15-7 |
Source


|
| Record name | 2,4-dimethylthiolan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














